1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine
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Overview
Description
1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a methanesulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-2-ylamine and methanesulfonyl chloride as the primary starting materials.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: The methanesulfonyl group can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl group to methanesulfonic acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Methanesulfonyl chloride, methanesulfonic acid.
Reduction: Methanesulfonic acid.
Substitution: Various substituted piperazines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-[5-(Methanesulfonyl)pyridin-2-yl]piperazine exerts its effects involves its interaction with molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the piperazine ring, making it less biologically active.
1-(Methylsulfonyl)-1H-benzotriazole: Contains a benzotriazole ring instead of a pyridine ring, leading to different chemical properties and applications.
Piperazine derivatives: Other piperazine derivatives may have different substituents, resulting in varied biological activities and uses.
Properties
CAS No. |
845618-04-4 |
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Molecular Formula |
C10H15N3O2S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-(5-methylsulfonylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C10H15N3O2S/c1-16(14,15)9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 |
InChI Key |
GIMDSIMOONPMDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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